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Compound of Interest

Compound Name: Z-D-Dap-OH

Cat. No.: B554799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Z-D-Dap-OH, also known as N-α-Carbobenzoxy-D-α,β-diaminopropionic acid, is a protected

amino acid derivative crucial in peptide synthesis and the development of peptidomimetics. Its

defined stereochemistry and the presence of the benzyloxycarbonyl (Z) protecting group make

it a valuable building block for introducing a D-configured diaminopropionic acid residue into

peptide chains. Understanding the solubility of Z-D-Dap-OH in various solvents is paramount

for its effective handling, purification, and utilization in synthetic protocols. This document

provides a detailed overview of its anticipated solubility, a comprehensive protocol for

experimental solubility determination, and relevant workflow diagrams.

Physicochemical Properties of Z-D-Dap-OH
A summary of the key physicochemical properties of Z-D-Dap-OH is presented in the table

below.
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Property Value Reference

Molecular Formula C₁₁H₁₄N₂O₄ [1]

Molecular Weight 238.24 g/mol [1]

Appearance
White to light yellow crystalline

powder
[2]

Melting Point ~240 °C (decomposition) [2][3]

CAS Number 62234-37-1 [2]

Qualitative Solubility of Z-D-Dap-OH
While specific quantitative solubility data for Z-D-Dap-OH is not readily available in the

literature, a qualitative assessment can be made based on the general solubility characteristics

of Z-protected amino acids and structurally similar compounds. The presence of both a polar

carboxylic acid and a protected amine, alongside the aromatic Z-group, results in moderate

polarity.
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Solvent Predicted Solubility Rationale

Water Sparingly Soluble

The polar carboxylic acid and

amino groups may allow for

some interaction with water,

but the hydrophobic

benzyloxycarbonyl group will

limit extensive solubility.

Methanol (MeOH) Soluble

The polar protic nature of

methanol is expected to

effectively solvate the polar

functional groups of Z-D-Dap-

OH.

Ethanol (EtOH) Soluble

Similar to methanol, ethanol's

polarity should facilitate the

dissolution of Z-D-Dap-OH.

Dimethyl Sulfoxide (DMSO) Soluble

As a highly polar aprotic

solvent, DMSO is anticipated

to be an excellent solvent for

Z-D-Dap-OH.

Dimethylformamide (DMF) Soluble

DMF is another polar aprotic

solvent commonly used for

dissolving protected amino

acids and is expected to be

effective.

Dichloromethane (DCM) Slightly Soluble

The lower polarity of DCM may

limit its ability to fully solvate

the polar functional groups of

Z-D-Dap-OH.

Acetonitrile (ACN) Slightly Soluble

Acetonitrile, being less polar

than DMSO or DMF, is

expected to show moderate to

low solvating power for this

compound.
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Acetone Slightly Soluble

Similar to other less polar

organic solvents, acetone is

likely to be a modest solvent

for Z-D-Dap-OH.

Note: Solubility can often be enhanced by gentle heating and sonication.

Experimental Protocol for Quantitative Solubility
Determination
This protocol outlines a reliable method to determine the saturation solubility of Z-D-Dap-OH in

a chosen solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of Z-D-Dap-OH in a specific

solvent at a controlled temperature.

Materials:

Z-D-Dap-OH (solid, high purity)

Solvent of interest (e.g., Water, DMSO, Methanol)

Analytical balance (readable to at least 0.1 mg)

Vials with screw caps (e.g., 2 mL or 4 mL)

Magnetic stirrer and stir bars or a vortex mixer

Constant temperature bath or incubator

Centrifuge

Calibrated pipettes

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis

spectrophotometer
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Volumetric flasks

Procedure:

Preparation of Standard Solutions:

Accurately weigh a known amount of Z-D-Dap-OH and dissolve it in the solvent of interest

to prepare a stock solution of known concentration.

Prepare a series of standard solutions of decreasing concentrations by serial dilution of

the stock solution. These will be used to create a calibration curve.

Sample Preparation and Equilibration:

Add an excess amount of solid Z-D-Dap-OH to a vial. The presence of undissolved solid is

crucial to ensure that a saturated solution is achieved.

Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

Tightly cap the vial to prevent solvent evaporation.

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

Stir the suspension vigorously using a magnetic stirrer for a predetermined equilibration

time (typically 24-48 hours) to ensure that the solution has reached saturation.

Sample Clarification:

After the equilibration period, stop the stirring and allow the excess solid to settle.

To completely remove any undissolved solid, centrifuge the vial at a high speed (e.g.,

10,000 rpm) for 10-15 minutes.

Sample Analysis:

Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid

pellet at the bottom of the vial.
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Dilute the aliquot with a known volume of the solvent to bring the concentration within the

linear range of the calibration curve.

Analyze the diluted sample and the standard solutions using HPLC or a UV-Vis

spectrophotometer. For HPLC, an isocratic method with a suitable C18 column and a

mobile phase such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid is a

common starting point. The UV detector should be set to a wavelength where Z-D-Dap-
OH has a strong absorbance (e.g., around 254 nm due to the aromatic ring).

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC

or absorbance from UV-Vis) versus the concentration of the standard solutions.

Determine the concentration of Z-D-Dap-OH in the diluted sample by interpolating its

analytical signal on the calibration curve.

Calculation of Solubility:

Calculate the concentration of the original saturated solution by multiplying the determined

concentration of the diluted sample by the dilution factor.

The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow
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Caption: Experimental workflow for determining the quantitative solubility of Z-D-Dap-OH.
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Role in Peptide Synthesis
Z-D-Dap-OH is primarily used as a building block in peptide synthesis. The Z-group protects

the alpha-amino group, allowing for the selective formation of a peptide bond with the free

carboxyl group of another amino acid. The side-chain amino group can either be protected with

an orthogonal protecting group for later modification or remain free for specific coupling

reactions.

Z-D-Dap-OH

Coupling Reaction
(e.g., DCC/HOBt)

Amino Acid 2
(with protected N-terminus)

Protected Dipeptide
(Z-D-Dap-AA2)

Z-group Deprotection
(e.g., H₂/Pd-C)

Dipeptide with
Free N-terminus

Further Peptide
Chain Elongation

Final Peptide
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Caption: Simplified pathway for the incorporation of Z-D-Dap-OH into a peptide chain.

Safety and Handling
Z-D-Dap-OH should be handled in a well-ventilated area, and appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For

detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
This document provides essential information regarding the solubility of Z-D-Dap-OH. While

qualitative predictions suggest solubility in polar organic solvents, the detailed experimental

protocol provided will enable researchers to determine precise quantitative solubility data in

their specific solvent systems. This information is critical for the successful application of Z-D-
Dap-OH in research and development, particularly in the field of peptide chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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